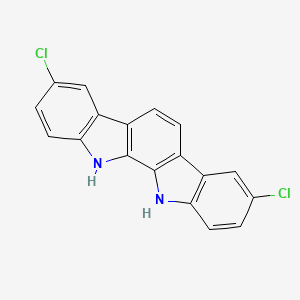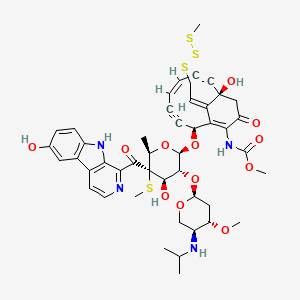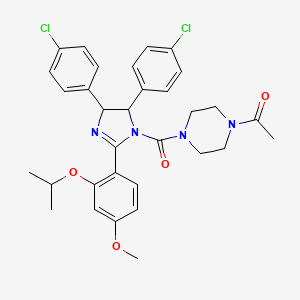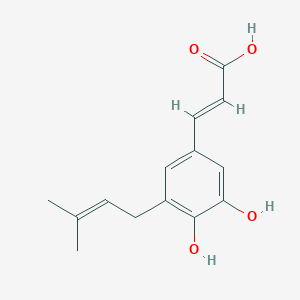
3,4-Dihydroxy-5-prenylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroxy-5-prenylcinnamic acid is a hydroxycinnamic acid that is trans-caffeic acid substituted by a prenyl group at position 5. Isolated from Brazilian propolis, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It derives from a trans-caffeic acid.
Applications De Recherche Scientifique
Antioxidant Activities
3,4-Dihydroxy-5-prenylcinnamic acid, a phenolic acid, is studied for its antioxidant properties. Caffeic acid derivatives, including 3,4-Dihydroxy-5-prenylcinnamic acid, are found in fruits, grains, and traditional Chinese herbs like Salvia miltiorrhiza. These compounds are known for their antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties (Jiang et al., 2005). The structural diversity and significant biological activities of caffeic acid derivatives highlight their potential in new drug discoveries.
Neuroprotective Effects
Research on prenylated caged xanthones, which share structural similarities with 3,4-Dihydroxy-5-prenylcinnamic acid, suggests potential neuroprotective effects. These compounds, found in the Garcinia genus, have shown promising biological activities, including neurotrophic effects, which may contribute to their neuroprotective properties (Anantachoke et al., 2012). This indicates a possible avenue for the application of 3,4-Dihydroxy-5-prenylcinnamic acid in neuroprotective therapies.
Antimicrobial and Antiviral Properties
Chlorogenic acid, another phenolic compound structurally related to 3,4-Dihydroxy-5-prenylcinnamic acid, exhibits antimicrobial and antiviral activities. These properties make chlorogenic acid a potential candidate for food preservation and in the development of natural antimicrobial agents for the food industry, suggesting similar potentials for 3,4-Dihydroxy-5-prenylcinnamic acid (Santana-Gálvez et al., 2017).
Inflammation-Related Diseases
Gallic acid, which shares some structural characteristics with 3,4-Dihydroxy-5-prenylcinnamic acid, has been extensively studied for its anti-inflammatory properties. The anti-inflammatory mechanisms of gallic acid primarily involve MAPK and NF-κB signaling pathways, suggesting that 3,4-Dihydroxy-5-prenylcinnamic acid may also have applications in treating inflammation-related diseases (Bai et al., 2020).
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-13(16)17)8-12(15)14(11)18/h3-4,6-8,15,18H,5H2,1-2H3,(H,16,17)/b6-4+ |
Clé InChI |
JVQIELYQOZIVPK-GQCTYLIASA-N |
SMILES isomérique |
CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)

![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)

![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)

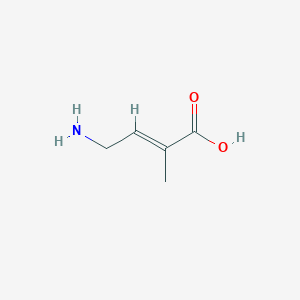

![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)
